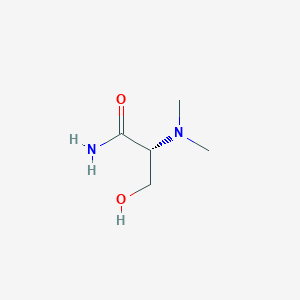
Propanamide,2-(dimethylamino)-3-hydroxy-,(R)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Dimethylamino-3-Hydroxypropionamide is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of a dimethylamino group, a hydroxy group, and an amide group attached to a three-carbon chain. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Dimethylamino-3-Hydroxypropionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Amino-3-Hydroxypropanoic Acid.
Amidation Reaction: The amino group of ®-2-Amino-3-Hydroxypropanoic Acid is reacted with dimethylamine under controlled conditions to form the desired amide.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of ®-2-Dimethylamino-3-Hydroxypropionamide may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Dimethylamino-3-Hydroxypropionamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-Dimethylamino-3-Hydroxypropionamide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-Dimethylamino-3-Hydroxypropionamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Dimethylamino-3-Hydroxypropionamide: The enantiomer of the compound with opposite chirality.
2-Dimethylamino-3-Hydroxypropanoic Acid: A related compound with a carboxylic acid group instead of an amide group.
2-Dimethylamino-3-Hydroxypropanol: A similar compound with a hydroxyl group instead of an amide group.
Uniqueness: ®-2-Dimethylamino-3-Hydroxypropionamide is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
116833-21-7 |
|---|---|
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(2R)-2-(dimethylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m1/s1 |
InChI-Schlüssel |
VTXPZVSCKQOHJD-SCSAIBSYSA-N |
SMILES |
CN(C)C(CO)C(=O)N |
Isomerische SMILES |
CN(C)[C@H](CO)C(=O)N |
Kanonische SMILES |
CN(C)C(CO)C(=O)N |
Synonyme |
Propanamide, 2-(dimethylamino)-3-hydroxy-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















